

# Application Notes and Protocols for the Extraction and Purification of Rebaudioside O

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## Compound of Interest

Compound Name: Rebaudioside O

Cat. No.: B3320229

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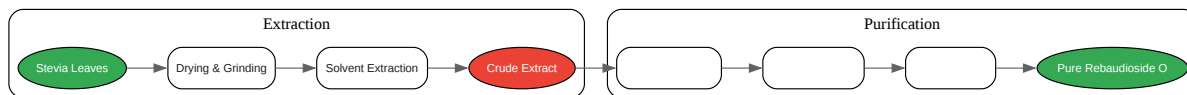
## Introduction

**Rebaudioside O** is a minor steviol glycoside found in the leaves of specific cultivars of *Stevia rebaudiana*. Like other steviol glycosides, it is a natural, non-caloric sweetener with significant potential in the food, beverage, and pharmaceutical industries. Its basic structure consists of a steviol aglycone core to which glucose units are attached. The unique arrangement and number of these sugar moieties distinguish **Rebaudioside O** from other steviol glycosides and influence its sweetness profile and other physicochemical properties.

These application notes provide a comprehensive overview of the techniques and methodologies for the extraction and purification of **Rebaudioside O** from *Stevia rebaudiana* leaves. While specific, optimized protocols for **Rebaudioside O** are not extensively documented in publicly available literature, this guide offers detailed, adaptable protocols based on established methods for the separation of minor steviol glycosides.

## General Workflow for Rebaudioside O Extraction and Purification

The overall process for obtaining pure **Rebaudioside O** involves a multi-step approach that begins with the extraction of total steviol glycosides from the plant material, followed by a series of purification steps to isolate the minor glycoside of interest.



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Caption: General workflow for the extraction and purification of **Rebaudioside O**.

## Data Presentation

**Table 1: Physicochemical Properties of Rebaudioside O**

Property	Value
Molecular Formula	C <sub>62</sub> H <sub>100</sub> O <sub>37</sub>
Molecular Weight	1437.44 g/mol
CAS Number	1220616-48-7
Appearance	White to off-white solid
Solubility	Soluble in DMSO

**Table 2: Relative Concentration of Minor Steviol Glycosides in Novel Stevia rebaudiana Cultivars**

Steviol Glycoside	Relative Concentration (%) in "HSG-Extract"
Rebaudioside O	≥ 0.8
Rebaudioside N	≥ 1.6
Rebaudioside M	≥ 1.4
Rebaudioside E	≥ 1.0
Rebaudioside D	≥ 2.4

Data sourced from patent literature describing novel cultivars (814011, 807086, 817096). The "HSG-Extract" is an aqueous extract from the dried leaves of these cultivars.

## Experimental Protocols

### Protocol 1: Extraction of Total Steviol Glycosides from *Stevia rebaudiana* Leaves

This protocol describes a general method for obtaining a crude extract rich in steviol glycosides.

#### 1. Materials and Equipment:

- Dried leaves of a high **Rebaudioside O**-containing *Stevia rebaudiana* cultivar (e.g., Morita or specific patented cultivars)
- Grinder or mill
- Extraction vessel (e.g., stirred tank reactor)
- Filtration system (e.g., vacuum filtration with Buchner funnel)
- Rotary evaporator
- Solvents: Distilled water, ethanol, or methanol

#### 2. Procedure:

- Preparation of Plant Material: Dry the *Stevia rebaudiana* leaves at 50-60°C to a constant weight. Grind the dried leaves into a fine powder (approximately 40-60 mesh).
- Solvent Extraction:
  - Hot Water Extraction: Mix the powdered leaves with distilled water in a 1:10 to 1:15 (w/v) ratio. Heat the mixture to 60-80°C and stir for 1-2 hours.
  - Solvent Extraction: Alternatively, use 70% (v/v) ethanol or methanol in water at a similar ratio and extract at room temperature with stirring for 2-4 hours.

- **Filtration:** Separate the solid plant material from the liquid extract by filtration. Wash the residue with a small amount of the extraction solvent to maximize recovery.
- **Concentration:** Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain a crude steviol glycoside syrup.
- **Drying:** Dry the concentrated syrup to a powder using a spray dryer or by lyophilization.

## Protocol 2: Initial Purification using Macroporous Adsorbent Resins

This step aims to remove pigments, salts, and other impurities from the crude extract.

### 1. Materials and Equipment:

- Crude steviol glycoside extract
- Macroporous adsorbent resin (e.g., Amberlite XAD series, Diaion HP-20)
- Chromatography column
- Peristaltic pump
- Solvents: Deionized water, ethanol

### 2. Procedure:

- **Resin Preparation:** Pack the chromatography column with the chosen macroporous resin and wash thoroughly with ethanol followed by deionized water to remove any preservatives and fines.
- **Loading:** Dissolve the crude extract in deionized water to a concentration of 5-10% (w/v). Load the solution onto the prepared column at a flow rate of 1-2 bed volumes per hour (BV/h).
- **Washing:** Wash the column with 2-3 BV of deionized water to remove unretained impurities.
- **Elution:** Elute the adsorbed steviol glycosides with 3-5 BV of 70-95% (v/v) ethanol.

- Concentration: Collect the eluate and concentrate it to dryness using a rotary evaporator to obtain a purified total steviol glycoside (TSG) extract.



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Caption: Workflow for initial purification using macroporous adsorbent resins.

## Protocol 3: Isolation of Rebaudioside O by Preparative High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for the fine purification of **Rebaudioside O** from the TSG extract. Method development and optimization will be necessary.

### 1. Materials and Equipment:

- Purified TSG extract
- Preparative HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
- Preparative reversed-phase C18 or a hydrophilic interaction liquid chromatography (HILIC) column
- Solvents: Acetonitrile (HPLC grade), water (HPLC grade), and additives like formic acid or acetic acid for pH adjustment.

### 2. Suggested Starting HPLC Conditions (Reversed-Phase):

- Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5  $\mu$ m)
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile

- Gradient: A linear gradient from 20-40% B over 30-40 minutes. The gradient will need to be optimized based on the separation of other minor glycosides.
- Flow Rate: 15-25 mL/min (will depend on column dimensions)
- Detection: UV at 210 nm
- Injection Volume: Load a concentrated solution of the TSG extract in the initial mobile phase.

### 3. Procedure:

- Sample Preparation: Dissolve the purified TSG extract in the initial mobile phase composition. Filter the solution through a 0.45 µm filter.
- Method Development: Initially, perform analytical scale HPLC to determine the retention time of **Rebaudioside O** relative to other glycosides. Use this information to optimize the preparative gradient.
- Preparative Run: Inject the sample onto the preparative HPLC system.
- Fraction Collection: Collect fractions corresponding to the elution of the **Rebaudioside O** peak.
- Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
- Pooling and Concentration: Pool the high-purity fractions and remove the solvent using a rotary evaporator.

## Protocol 4: Crystallization of Purified Rebaudioside O

Crystallization can be used as a final polishing step to achieve high purity.

### 1. Materials and Equipment:

- Purified **Rebaudioside O** from HPLC
- Crystallization vessel

- Solvents: Methanol, ethanol, or a mixture of alcohol and water
- Filtration apparatus

## 2. Procedure:

- Dissolution: Dissolve the purified **Rebaudioside O** in a minimal amount of a suitable hot solvent, such as aqueous methanol or ethanol.
- Cooling: Slowly cool the solution to induce crystallization. Seeding with a small crystal of pure **Rebaudioside O** can facilitate this process.
- Maturation: Allow the crystals to grow at a low temperature (e.g., 4°C) for several hours to days.
- Isolation: Separate the crystals from the mother liquor by filtration.
- Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

## Concluding Remarks

The extraction and purification of **Rebaudioside O** present a challenge due to its low abundance in *Stevia rebaudiana* leaves compared to major glycosides like Stevioside and Rebaudioside A. The protocols provided herein offer a robust framework for researchers to develop a tailored process for isolating this minor steviol glycoside. Success will depend on the selection of appropriate plant material, careful optimization of extraction parameters, and systematic development of chromatographic separation methods. The use of advanced analytical techniques such as HPLC-MS will be invaluable for the identification and quantification of **Rebaudioside O** throughout the purification process.

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